molecular formula C30H39N5O6 B11223454 Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11223454
M. Wt: 565.7 g/mol
InChI Key: ZZWDNCLNOWWYBS-UHFFFAOYSA-N
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Description

Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its intricate structure, which includes a quinazoline core, a piperazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions involving appropriate piperazine derivatives and alkyl halides.

    Functional Group Modifications: The methoxyphenyl group and other functional groups are introduced through various substitution and coupling reactions, often using palladium-catalyzed cross-coupling techniques.

    Final Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, palladium catalysts.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline and piperazine derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: It is investigated for its interactions with various biological targets, including receptors and enzymes.

    Biological Research: The compound is used in studies exploring its effects on cellular processes and pathways.

    Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib and erlotinib, which are used as anticancer agents.

    Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which are used in the treatment of psychiatric disorders.

Uniqueness

Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple biological targets and undergo various chemical modifications makes it a versatile compound in scientific research.

Properties

Molecular Formula

C30H39N5O6

Molecular Weight

565.7 g/mol

IUPAC Name

methyl 3-[6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C30H39N5O6/c1-40-24-11-9-23(10-12-24)34-19-17-33(18-20-34)15-6-14-31-27(36)7-4-3-5-16-35-28(37)25-13-8-22(29(38)41-2)21-26(25)32-30(35)39/h8-13,21H,3-7,14-20H2,1-2H3,(H,31,36)(H,32,39)

InChI Key

ZZWDNCLNOWWYBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O

Origin of Product

United States

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